4-Dehydroxy-4-amino Ezetimibe-d4

LC-MS/MS Stable Isotope Dilution Impurity Quantification

This deuterated internal standard is uniquely engineered for the accurate quantification of the 4-dehydroxy-4-amino (aniline) impurity in Ezetimibe. Unlike unlabeled impurity standards or parent Ezetimibe-d4, its dual modification—4-amino substitution plus d4-labeling—ensures chromatographic resolution from the parent drug and a +4 Da mass shift for interference-free LC-MS/MS analysis. It is immune to glucuronidation, eliminating a key source of assay bias in pharmacokinetic and stability studies. Essential for ANDA method validation and regulatory submissions, it supports robust, audit-ready data for generic pharmaceutical development.

Molecular Formula C₂₄H₁₈D₄F₂N₂O₂
Molecular Weight 412.47
Cat. No. B1155846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Dehydroxy-4-amino Ezetimibe-d4
Synonyms(3R,4S)-4-(4-Aminophenyl)-1-(4-fluorophenyl-d4)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-2-azetidinone;  (3R,4S)-4-(4-Aminophenyl)-1-(4-fluorophenyl-d4)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)azetidin-2-one
Molecular FormulaC₂₄H₁₈D₄F₂N₂O₂
Molecular Weight412.47
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Dehydroxy-4-amino Ezetimibe-d4: Deuterated Impurity Standard for Ezetimibe Analytical Method Development and Pharmacokinetic Studies


4-Dehydroxy-4-amino Ezetimibe-d4 is a stable isotope-labeled analog of the Ezetimibe aniline impurity (4-Dehydroxy-4-amino Ezetimibe), characterized by the replacement of the 4-hydroxyl group with an amino group and the incorporation of four deuterium atoms on the 4-fluorophenyl ring . This compound serves as a dual-purpose reference standard: as a deuterated internal standard for LC-MS/MS quantification [1] and as a labeled impurity standard for regulatory analytical method validation in pharmaceutical development [2]. With a molecular formula of C24H18D4F2N2O2 and a molecular weight of 412.47 g/mol, this compound is supplied at typical purity of 95% and is the labeled analogue of 4-Dehydroxy-4-amino Ezetimibe, an impurity of the antihyperlipoproteinemic agent Ezetimibe .

Why Unlabeled Impurity Standards or Generic Deuterated Ezetimibe-d4 Cannot Substitute for 4-Dehydroxy-4-amino Ezetimibe-d4


The dual structural modifications of 4-Dehydroxy-4-amino Ezetimibe-d4—4-hydroxy→4-amino substitution plus d4-labeling—render it uniquely suitable for applications that cannot be satisfied by either unlabeled 4-Dehydroxy-4-amino Ezetimibe or standard Ezetimibe-d4. Unlike unlabeled impurity standards, the d4-labeling provides a +4 Da mass shift, enabling accurate quantification of the aniline impurity in complex biological matrices via stable isotope dilution LC-MS/MS without interference from endogenous components [1]. Conversely, standard Ezetimibe-d4 cannot serve as an internal standard for quantifying the 4-dehydroxy-4-amino impurity because it differs structurally at the critical 4-position (hydroxyl vs. amino), resulting in distinct chromatographic retention behavior and ionization efficiency [2]. In pharmaceutical quality control, the unlabeled aniline impurity is a recognized process-related impurity of Ezetimibe [3], requiring a matched deuterated analog for precise quantification in method validation, forced degradation studies, and ANDA regulatory submissions [4].

Quantitative Differentiation Evidence for 4-Dehydroxy-4-amino Ezetimibe-d4: Performance Data Against Comparators


Mass Spectrometric Differentiation: +4 Da Shift Enables Interference-Free Quantification of Aniline Impurity

4-Dehydroxy-4-amino Ezetimibe-d4 provides a +4 Da mass shift relative to the unlabeled aniline impurity (4-Dehydroxy-4-amino Ezetimibe, MW 408.45), enabling simultaneous detection and quantification of both species in a single LC-MS/MS run without ion suppression or cross-talk . This is a direct advantage over using Ezetimibe-d4 (MW 413.46, differing at the 4-position) as an internal standard, which would co-elute at a different retention time and exhibit different ionization efficiency due to the structural mismatch, introducing quantitative bias [1]. Validated LC-MS/MS methods for ezetimibe using EZE-d4 as internal standard achieve between-run accuracy of 97–100% with CV of 8%, demonstrating the performance benchmark achievable with structurally matched deuterated internal standards [2].

LC-MS/MS Stable Isotope Dilution Impurity Quantification Bioanalysis

Regulatory Compliance: USP/EP Traceability for Aniline Impurity Reference Standards

4-Dehydroxy-4-amino Ezetimibe (unlabeled) is a recognized process-related impurity of Ezetimibe API [1]. The deuterated analog, 4-Dehydroxy-4-amino Ezetimibe-d4, can be supplied with traceability against USP or EP pharmacopoeial standards upon request, enabling its use in regulated analytical method validation (AMV) and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) [2]. In contrast, generic deuterated ezetimibe analogs without the 4-amino substitution cannot serve as reference standards for quantifying this specific impurity due to the lack of structural identity .

Pharmaceutical Analysis ANDA Filing Pharmacopoeial Compliance Method Validation

Analytical Recovery Performance: Deuterated IS Achieves 95.7–99.8% Recovery in Validated LC-MS/MS Methods

Validated LC-MS/MS methods employing deuterated ezetimibe internal standards (EZE-d4) in human plasma achieve analytical recovery ranging from 95.7% to 99.8% for both the analyte and the deuterated IS [1]. This recovery range represents the performance benchmark expected for structurally matched deuterated internal standards in stable isotope dilution assays. 4-Dehydroxy-4-amino Ezetimibe-d4, as the structurally matched deuterated analog of the aniline impurity, is expected to enable comparable recovery performance when quantifying 4-Dehydroxy-4-amino Ezetimibe in biological or pharmaceutical matrices [2]. In contrast, using a non-deuterated analog or structurally mismatched internal standard typically results in lower recovery and higher inter-batch variability, as matrix effects and extraction efficiency differences cannot be compensated without isotopic matching [3].

Method Validation Bioequivalence Studies Stable Isotope Dilution Pharmacokinetics

Sensitivity and Linearity: Deuterated IS Methods Achieve r² = 0.9999 and ng/mL Detection Limits

LC-MS/MS methods employing Ezetimibe-d4 as internal standard demonstrate coefficient of determination (r²) of 0.9999 across the calibration range, with validated linear ranges from 1.5 ng/mL to 1 µg/mL for ezetimibe in human plasma [1]. Between-run accuracy for ezetimibe quantification using EZE-d4 IS ranges from 97% to 100%, with between-run precision (CV) of 8% [1]. These performance metrics establish the analytical sensitivity and reproducibility achievable with structurally matched deuterated internal standards. For impurity quantification, 4-Dehydroxy-4-amino Ezetimibe-d4 enables comparable method performance for its matched unlabeled analyte (4-Dehydroxy-4-amino Ezetimibe) .

LC-MS/MS Method Validation Sensitivity Linearity Pharmacokinetic Studies

Metabolic Pathway Distinction: 4-Amino Substitution Prevents Glucuronidation of the Major Metabolic Site

Ezetimibe undergoes extensive first-pass metabolism (>80%) via glucuronidation of the 4-hydroxyphenyl group by UGT enzymes (UGT1A1, UGT1A3, UGT2B15) to form the pharmacologically active ezetimibe-glucuronide, which accounts for 80–90% of total drug in plasma [1]. The 4-Dehydroxy-4-amino modification replaces the hydroxyl group with an amino group, thereby eliminating the primary site for glucuronidation [2]. This structural alteration fundamentally alters the metabolic fate of the compound, making 4-Dehydroxy-4-amino Ezetimibe-d4 uniquely suited as a non-glucuronidating internal standard for studies where ezetimibe-glucuronide interference must be eliminated [3].

Drug Metabolism Glucuronidation UGT Enzymes Pharmacokinetics

Procurement Differentiation: Availability with USP/EP Traceability vs. Research-Grade Only

4-Dehydroxy-4-amino Ezetimibe-d4 is available from specialized suppliers with comprehensive characterization data and optional USP/EP traceability for regulated analytical applications [1]. In contrast, many ezetimibe-related impurities and deuterated analogs are supplied only as research-grade materials without pharmacopoeial traceability, limiting their utility in ANDA filings and commercial QC release testing . Suppliers such as SynZeal explicitly position this compound for ANDA method validation and QC applications, with traceability against USP or EP standards available based on feasibility [1].

Reference Standards Regulatory Compliance Quality Control ANDA Filing

Validated Application Scenarios for 4-Dehydroxy-4-amino Ezetimibe-d4 in Pharmaceutical Development and Bioanalysis


AND A Filing: Method Validation and Quality Control for Ezetimibe API Impurity Profiling

Pharmaceutical manufacturers developing generic Ezetimibe formulations require validated analytical methods to quantify process-related impurities, including the 4-Dehydroxy-4-amino (aniline) impurity. 4-Dehydroxy-4-amino Ezetimibe-d4 serves as the deuterated internal standard for accurate LC-MS/MS quantification of this impurity in API and finished drug product, with optional USP/EP traceability ensuring regulatory acceptance in ANDA submissions [1]. The dual-labeling approach (d4 plus 4-amino substitution) enables interference-free quantification distinct from both the parent drug and the abundant ezetimibe-glucuronide metabolite [2].

Pharmacokinetic Studies Requiring Non-Glucuronidating Internal Standards

Ezetimibe is extensively metabolized (>80%) to ezetimibe-glucuronide via glucuronidation of the 4-hydroxyl group [1]. For pharmacokinetic studies requiring accurate quantification of ezetimibe-related species without interference from glucuronide metabolites, 4-Dehydroxy-4-amino Ezetimibe-d4 provides a structurally distinct internal standard that cannot undergo glucuronidation due to the 4-amino substitution [2]. This eliminates the risk of IS metabolite conversion confounding assay results, a limitation of using Ezetimibe-d4 which retains the glucuronidation-susceptible 4-hydroxyl group.

Forced Degradation and Stability-Indicating Method Development

Regulatory guidelines (ICH Q1A, Q3B) require stability-indicating methods that can resolve and quantify degradation products and process impurities. 4-Dehydroxy-4-amino Ezetimibe-d4 enables the development of validated HPLC/LC-MS methods capable of simultaneously detecting and quantifying the aniline impurity alongside other ezetimibe-related substances [1]. The deuterium labeling provides a +4 Da mass shift that distinguishes the internal standard from the unlabeled analyte in MS detection, while the 4-amino substitution ensures chromatographic resolution from the parent ezetimibe peak [2].

Clinical Pharmacokinetic Studies in Hepatic Impairment Populations

Ezetimibe pharmacokinetics are altered in patients with hepatic impairment, where reduced UGT activity affects glucuronidation capacity [1]. Validated LC-MS/MS methods using stable isotope-labeled internal standards (EZE-d4, EZEG-d4) achieve between-run accuracy of 97–100% and between-run precision (CV) of 8%, with linear ranges from 1.5 ng/mL to 1 µg/mL [1]. 4-Dehydroxy-4-amino Ezetimibe-d4 extends this analytical framework to the specific quantification of the aniline impurity in special population pharmacokinetic studies, providing the same high-precision performance expected from deuterated internal standards in regulated bioanalysis [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Dehydroxy-4-amino Ezetimibe-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.